N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a fluorinated benzamide derivative featuring a benzo[d]thiazole core substituted with fluorine at the 4-position. The compound includes a dimethylaminopropyl chain, which enhances solubility via protonation in its hydrochloride salt form. Key structural attributes include:
- Hydrophilic side chain: The dimethylaminopropyl group facilitates aqueous solubility in its protonated (hydrochloride) form.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS.ClH/c1-23(2)11-4-12-24(18(25)13-7-9-14(20)10-8-13)19-22-17-15(21)5-3-6-16(17)26-19;/h3,5-10H,4,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYAISDCJKESSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the production of these inflammatory mediators, leading to a reduction in inflammation.
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and thus reducing the production of prostaglandins, the compound decreases the inflammatory response. This can lead to a reduction in symptoms such as pain, swelling, and redness associated with inflammation.
Biological Activity
N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with significant potential in pharmaceutical applications, particularly in oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20ClF2N3OS
- Molecular Weight : 411.9 g/mol
- CAS Number : 1216968-02-3
The compound features a benzamide moiety and a thiazole ring, which are known for enhancing pharmacological properties and biological activity.
Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in cancer progression:
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit kinase pathways that are critical for tumor growth. This inhibition could lead to reduced proliferation of cancer cells.
- Apoptosis Induction : The compound has shown potential in promoting apoptosis in cancer cell lines. For instance, similar compounds have demonstrated the ability to induce cell cycle arrest and apoptosis at micromolar concentrations .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
- In Vitro Studies : A study involving novel benzothiazole compounds reported that compounds similar to this compound significantly inhibited the proliferation of various cancer cell lines at low concentrations (1–4 μM). These findings suggest a promising therapeutic potential against solid tumors .
- Synergistic Effects : Research has indicated that combining this compound with other chemotherapeutic agents may enhance its anticancer effects. For instance, it has been noted to improve the efficacy of taxol and camptothecin in preclinical models .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Results indicate significant activity against both bacterial and fungal strains, suggesting its potential use as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related benzamide and thiazole derivatives, focusing on substituent effects, molecular weight, and spectral properties.
*Estimated based on analogous compounds.
†Calculated from molecular formula.
‡From .
Key Observations:
Substituent Effects on Electronic Properties: Fluoro vs. Methoxy: The target compound’s 4-fluoro groups (electron-withdrawing) may enhance metabolic stability and binding affinity compared to methoxy-substituted analogs (electron-donating), which could improve solubility but reduce receptor interaction .
Spectral Differentiation :
- IR spectra confirm functional group integrity. For example, the absence of S–H stretching (~2500–2600 cm⁻¹) in the target compound and its analogs confirms thione tautomer dominance, critical for stability .
- Methoxy-substituted derivatives exhibit additional C–O stretching bands (~1250 cm⁻¹), absent in the fluoro-containing target .
Molecular Weight and Solubility :
- The hydrochloride salt form (common across all analogs) enhances aqueous solubility. The target compound’s lower molecular weight (~434.9 vs. 463.0–528.0 g/mol) may improve bioavailability compared to bulkier analogs .
Research Findings and Implications
- Tautomer Stability : The thione tautomer is stabilized in the target compound and its analogs, as evidenced by IR spectra lacking S–H bands. This tautomeric preference is critical for maintaining structural integrity in biological systems .
- Synthetic Flexibility : Analog synthesis (e.g., alkylation of thiazole amines, use of α-halogenated ketones) demonstrates adaptability for introducing diverse substituents, enabling structure-activity relationship (SAR) studies .
- Potential Biological Relevance: Fluorine and nitro groups are associated with enhanced blood-brain barrier penetration and antimicrobial activity, respectively, suggesting the target compound could be optimized for CNS or anti-infective applications .
Q & A
Q. What are the recommended synthesis strategies for this compound, and how can purity be optimized?
The synthesis involves multi-step organic reactions, starting with the formation of the benzo[d]thiazol core, followed by sequential substitution of the dimethylaminopropyl and fluorobenzamide groups. Key steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzamide moiety .
- Purification : Recrystallization or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) to achieve >95% purity. Continuous flow reactors are suggested for scalable synthesis to enhance yield and reproducibility .
- Analytical validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for characterizing its structure and stability?
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆) confirm substituent positions, e.g., fluorine atoms at δ 160–165 ppm (¹³C) and dimethylamino protons at δ 2.2–2.5 ppm (¹H) .
- FT-IR : Detect key functional groups (amide C=O stretch at ~1650 cm⁻¹, thiazole C=N at ~1550 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (observed m/z 407.9 for [M+H]⁺) .
Q. What primary biological activities have been reported for this compound?
Preliminary studies indicate:
- Anticancer activity : Inhibition of kinase pathways (IC₅₀ ~2–5 µM in breast and lung cancer cell lines) via ATP-binding site competition .
- Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC ~8 µg/mL for S. aureus) due to thiazole-mediated membrane disruption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological efficacy across cancer cell lines?
- Dose-response assays : Establish concentration-dependent effects (e.g., 0.1–50 µM) to identify optimal therapeutic windows .
- Kinase profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to confirm selectivity for targets like EGFR or VEGFR .
- SAR studies : Compare analogs (e.g., nitrobenzamide vs. fluorobenzamide derivatives) to correlate substituents with potency (see Table 1) .
Table 1 : Structural analogs and their activities
| Compound Name | Key Modification | Antitumor IC₅₀ (µM) |
|---|---|---|
| 4-Nitrobenzamide analog (CAS 1216677-94-9) | Nitro group | 1.8 |
| Tetrahydroisoquinoline analog (CAS 24891996) | Sulfonyl group | 4.2 |
| Target compound | Fluorine substituents | 2.5 |
Q. What in silico methods are suitable for predicting its interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses in kinase ATP pockets (PDB: 4HJO) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- ADMET prediction : SwissADME to assess bioavailability (%ABS >60) and BBB permeability (logBB <0.3) .
Q. How can researchers design comparative studies with structural analogs to enhance activity?
- Functional group substitution : Replace fluorine with electron-withdrawing groups (e.g., -CF₃) to improve kinase binding .
- Backbone modification : Introduce morpholinopropyl (as in ) to enhance solubility (logP reduction from 3.2 to 2.5) .
- In vitro validation : Test analogs in 3D tumor spheroids to mimic in vivo efficacy .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
